molecular formula C10H11NO4S B2354406 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone CAS No. 2034610-16-5

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone

Cat. No. B2354406
CAS RN: 2034610-16-5
M. Wt: 241.26
InChI Key: NKQDWAFWSDRRAU-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone, also known as DTBM-M, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development.

Scientific Research Applications

Stereoselective Synthesis and Drug Design Applications

  • Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams : A study described the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones. This process, involving hydrogenolysis followed by intramolecular nucleophilic substitution, offers a route to cis-3-aminotetrahydrofuran-2-carboxylates, valuable in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Efficient Catalysis in Organic Synthesis

  • Phosphomolybdic Acid in Cyclopentenone Synthesis : Demonstrated the use of phosphomolybdic acid as a catalyst for the smooth aza-Piancatelli rearrangement, yielding trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol under specific conditions (Reddy et al., 2012).

properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(7-1-2-15-5-7)11-4-9-3-8(11)6-16(9,13)14/h1-2,5,8-9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDWAFWSDRRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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